molecular formula C11H11NO4 B1246942 3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde CAS No. 601489-80-9

3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde

Cat. No.: B1246942
CAS No.: 601489-80-9
M. Wt: 221.21 g/mol
InChI Key: FSESDGVQESQCTF-UHFFFAOYSA-N
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Description

3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde is a heterocyclic compound that belongs to the benzoxazine family.

Chemical Reactions Analysis

3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .

Biological Activity

3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde is a compound belonging to the class of benzoxazines, which have gained attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C10H11NO3C_{10}H_{11}NO_3, with a molecular weight of 195.20 g/mol. The structure includes a hydroxyl group, a methoxy group, and a methyl group that contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoxazine derivatives. For instance, compounds with similar structural features have demonstrated significant antiproliferative activity against various cancer cell lines. A structure–activity relationship (SAR) analysis indicated that hydroxyl and methoxy substitutions enhance biological activity .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Lines Tested
Compound A7.84PC-3, MDA-MB-231
Compound B16.2MIA PaCa-2
This compoundTBDTBD

The mechanisms by which benzoxazines exert anticancer effects include:

  • Inhibition of Cell Proliferation : Compounds have been shown to inhibit key signaling pathways involved in cell growth.
  • Induction of Apoptosis : Some derivatives promote programmed cell death in cancer cells through mitochondrial pathways.
  • Antiangiogenic Effects : Certain benzoxazine analogues inhibit angiogenesis by downregulating hypoxia-induced genes, thereby limiting tumor growth and metastasis .

Case Studies

  • Study on Anticancer Activity : A recent study synthesized various benzoxazine derivatives and tested their activity against several cancer cell lines. The results indicated that compounds with hydroxyl groups significantly increased potency against prostate and breast cancer cell lines .
  • Antimicrobial Evaluation : Another investigation assessed the efficacy of benzoxazine derivatives against bacterial strains. The results demonstrated that certain modifications enhanced antibacterial activity, though specific data for 3-hydroxy derivatives were not detailed .

Properties

IUPAC Name

3-hydroxy-7-methoxy-2-methyl-1,4-benzoxazine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-7-11(14)12(6-13)9-4-3-8(15-2)5-10(9)16-7/h3-6,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSESDGVQESQCTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C(O1)C=C(C=C2)OC)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438932
Record name 4H-1,4-Benzoxazine-4-carboxaldehyde, 3-hydroxy-7-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

601489-80-9
Record name 4H-1,4-Benzoxazine-4-carboxaldehyde, 3-hydroxy-7-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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